Cas no 66648-50-8 (Ethyl 3,4-dihydroxycinnamate)

Ethyl 3,4-dihydroxycinnamate is a phenolic ester derived from cinnamic acid, featuring hydroxyl groups at the 3 and 4 positions of the phenyl ring. This compound exhibits notable antioxidant properties due to its ability to scavenge free radicals and chelate metal ions. Its structure also contributes to UV-absorbing capabilities, making it useful in photoprotective applications. The ethyl ester moiety enhances solubility in organic solvents, facilitating formulation in cosmetic and pharmaceutical systems. Research suggests potential anti-inflammatory and antimicrobial effects, broadening its applicability in dermatological and preservative formulations. Its stability under moderate conditions and compatibility with common excipients further support its utility in functional ingredient blends.
Ethyl 3,4-dihydroxycinnamate structure
Ethyl 3,4-dihydroxycinnamate structure
商品名:Ethyl 3,4-dihydroxycinnamate
CAS番号:66648-50-8
MF:C11H12O4
メガワット:208.21058
MDL:MFCD00045754
CID:90344

Ethyl 3,4-dihydroxycinnamate 化学的及び物理的性質

名前と識別子

    • Ethyl 3,4-dihydroxycinnamate
    • Caffeic acid ethylester
    • CAFFEIC ACID ETHYLESTER(RG)
    • Ethyl caffeate
    • E-Caffeic acid ethyl ester
    • ethyl caffeoate
    • trans-3,4-Dihydroxycinnamic acid ethyl ester
    • trans-Caffeic acid ethyl ester
    • [ "Caffeic acid ethyl ester" ]
    • Caffeic acid ethyl ester
    • MDL: MFCD00045754
    • インチ: InChI=1S/C11H12O4/c1-2-15-11(14)6-4-8-3-5-9(12)10(13)7-8/h3-7,12-13H,2H2,1H3/b6-4+
    • InChIKey: WDKYDMULARNCIS-GQCTYLIASA-N
    • ほほえんだ: O=C(OCC)/C=C/C1=CC=C(O)C(O)=C1

計算された属性

  • せいみつぶんしりょう: 208.07400
  • どういたいしつりょう: 208.073559
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 4
  • 重原子数: 15
  • 回転可能化学結合数: 4
  • 複雑さ: 237
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 1
  • 不確定化学結合立体中心数: 0
  • ひょうめんでんか: 0
  • トポロジー分子極性表面積: 66.8
  • 疎水性パラメータ計算基準値(XlogP): 2.6

じっけんとくせい

  • 色と性状: Powder
  • 密度みつど: 1.3±0.1 g/cm3
  • ふってん: 377.0±32.0 °C at 760 mmHg
  • フラッシュポイント: 148.4±18.6 °C
  • 屈折率: 1.612
  • PSA: 66.76000
  • LogP: 1.67410
  • じょうきあつ: 0.0±0.9 mmHg at 25°C
  • ようかいせい: まだ確定していません。

Ethyl 3,4-dihydroxycinnamate セキュリティ情報

  • シグナルワード:Warning
  • 危害声明: H302
  • 警告文: P261-P280-P305+P351+P338-P304+P340-P405-P501
  • 危険物輸送番号:NONH for all modes of transport
  • 危険カテゴリコード: 36/37/38-22
  • セキュリティの説明: S26-S36
  • 危険物標識: Xn
  • リスク用語:R36/37/38
  • ちょぞうじょうけん:貯蔵温度は4℃、好ましくは−4℃に貯蔵する

Ethyl 3,4-dihydroxycinnamate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
SHENG KE LU SI SHENG WU JI SHU
sc-205930A-250mg
Ethyl 3,4-Dihydroxycinnamate,
66648-50-8 ≥99%
250mg
¥2708.00 2023-09-05
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd.
PHL83086-100MG
Ethyl trans-caffeate
66648-50-8
100mg
¥3608.51 2023-10-14
SHENG KE LU SI SHENG WU JI SHU
sc-205930A-250 mg
Ethyl 3,4-Dihydroxycinnamate,
66648-50-8 ≥99%
250MG
¥2,708.00 2023-07-10
ChemFaces
CFN97136-20mg
Ethyl caffeate
66648-50-8 >=98%
20mg
$40 2021-07-22
TargetMol Chemicals
T3S0013-50mg
Ethyl trans-caffeate
66648-50-8 92.87%
50mg
¥ 370 2024-07-20
Aaron
AR003QVI-5g
Ethyl caffeate
66648-50-8 95%
5g
$62.00 2025-01-22
MedChemExpress
HY-N6966A-5mg
Ethyl trans-caffeate
66648-50-8 ≥98.0%
5mg
¥900 2024-04-18
abcr
AB147146-1g
Ethyl 3,4-dihydroxycinnamate, 97%; .
66648-50-8 97%
1g
€80.40 2024-04-16
abcr
AB147146-10g
Ethyl 3,4-dihydroxycinnamate, 97%; .
66648-50-8 97%
10g
€177.20 2024-04-16
A2B Chem LLC
AB73698-1g
Ethyl 3,4-dihydroxycinnamate
66648-50-8 98%
1g
$18.00 2024-04-19

Ethyl 3,4-dihydroxycinnamate 関連文献

Ethyl 3,4-dihydroxycinnamateに関する追加情報

Ethyl 3,4-dihydroxycinnamate (CAS No. 66648-50-8): A Comprehensive Overview of Properties, Applications, and Market Trends

Ethyl 3,4-dihydroxycinnamate (CAS No. 66648-50-8) is a naturally occurring phenolic compound with significant biological and industrial relevance. This ester derivative of caffeic acid has garnered attention in recent years due to its antioxidant, anti-inflammatory, and UV-protective properties. As consumer demand for natural antioxidants and cosmeceutical ingredients continues to rise, ethyl 3,4-dihydroxycinnamate has emerged as a promising candidate for various applications in cosmetics, nutraceuticals, and functional foods.

The molecular structure of ethyl 3,4-dihydroxycinnamate features a cinnamic acid backbone with hydroxyl groups at the 3 and 4 positions, esterified with ethanol. This unique configuration contributes to its strong free radical scavenging activity, making it particularly valuable in formulations designed to combat oxidative stress. Recent studies have shown that ethyl caffeate derivatives like this compound exhibit superior stability compared to their free acid counterparts, addressing one of the major challenges in formulating effective antioxidant products.

In the cosmetics industry, ethyl 3,4-dihydroxycinnamate has become increasingly popular as a multifunctional active ingredient. Its ability to neutralize reactive oxygen species (ROS) and inhibit matrix metalloproteinases (MMPs) makes it particularly valuable in anti-aging formulations. Many premium skincare brands now incorporate this compound into their serums, creams, and sun protection products, capitalizing on consumer interest in clean beauty and science-backed ingredients. The compound's natural origin aligns well with the growing demand for plant-derived actives in personal care products.

The nutraceutical applications of ethyl 3,4-dihydroxycinnamate are equally promising. Research suggests potential benefits for cardiovascular health, neuroprotection, and metabolic regulation. As interest in functional foods and preventive healthcare grows, food scientists are exploring ways to incorporate this bioactive compound into various delivery systems. Microencapsulation technologies have shown particular promise in enhancing the bioavailability of polyphenolic esters like ethyl 3,4-dihydroxycinnamate, opening new possibilities for fortified food products.

From a technical perspective, ethyl 3,4-dihydroxycinnamate demonstrates excellent compatibility with various formulation systems. Its moderate lipophilicity (log P ≈ 2.5) allows for effective penetration through biological membranes while maintaining sufficient water solubility for practical applications. These physicochemical properties make it particularly suitable for emulsion-based systems commonly used in both cosmetic and pharmaceutical products. Recent advances in green chemistry have also led to more sustainable production methods for this compound, addressing environmental concerns in the chemical industry.

The global market for phenolic antioxidants like ethyl 3,4-dihydroxycinnamate is experiencing steady growth, driven by increasing health consciousness and regulatory pressures to replace synthetic additives. Market analysts project particularly strong demand in the Asia-Pacific region, where traditional medicine systems have long recognized the value of plant polyphenols. However, challenges remain in standardizing production methods and ensuring consistent quality across different batches, especially for naturally sourced material.

Recent scientific investigations have expanded our understanding of ethyl 3,4-dihydroxycinnamate's mechanism of action. Beyond its direct antioxidant effects, the compound appears to modulate various cellular signaling pathways, including those involved in inflammation and aging. These findings have sparked interest in its potential applications for age-related disorders and chronic inflammatory conditions. Ongoing research is exploring structure-activity relationships to develop even more effective derivatives while maintaining the compound's favorable safety profile.

Formulation scientists face several challenges when working with ethyl 3,4-dihydroxycinnamate, particularly regarding stability in aqueous systems. Recent innovations in delivery technologies, such as lipid nanoparticles and cyclodextrin complexes, have significantly improved the compound's performance in final products. These advancements have been crucial for developing effective topical formulations where both stability and skin penetration are critical factors.

Quality control remains a key consideration for manufacturers working with ethyl 3,4-dihydroxycinnamate. Advanced analytical techniques, including HPLC-MS and NMR spectroscopy, are essential for verifying purity and identifying potential degradation products. Standardized testing protocols have been developed to ensure batch-to-batch consistency, particularly important for pharmaceutical-grade material. These quality assurance measures have helped establish ethyl caffeate derivatives as reliable ingredients for demanding applications.

Looking ahead, the future of ethyl 3,4-dihydroxycinnamate appears bright, with potential applications extending into areas like functional textiles and advanced materials. Researchers are investigating its use in creating antioxidant coatings for medical devices and food packaging. The compound's ability to chelate metal ions also suggests possible applications in metal homeostasis therapies. As sustainable chemistry practices continue to evolve, we can expect more efficient and environmentally friendly production methods for this versatile bioactive compound.

In conclusion, ethyl 3,4-dihydroxycinnamate (CAS No. 66648-50-8) represents an important class of bioactive phenolics with diverse applications across multiple industries. Its combination of antioxidant potency, formulation flexibility, and safety profile positions it well to meet growing market demands for effective natural compounds. Continued research and technological innovation will likely uncover even more valuable applications for this remarkable molecule in the years to come.

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